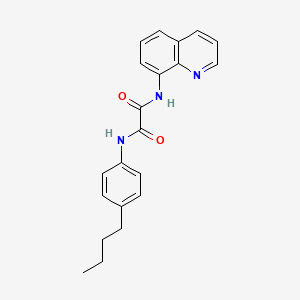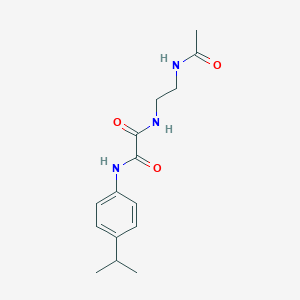![molecular formula C20H29N3O2 B6636093 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide](/img/structure/B6636093.png)
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide, also known as CPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor involved in synaptic plasticity, learning, and memory. In
作用機序
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thereby inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the postsynaptic neuron, which is responsible for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and physiological effects:
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce neuronal damage, improve cognitive function, and increase survival in animal models of stroke and traumatic brain injury. 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has also been shown to enhance the extinction of fear memory in rats and to improve memory consolidation in mice.
実験室実験の利点と制限
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has several advantages as a research tool. It is a potent and selective inhibitor of the NMDA receptor, which allows for precise manipulation of NMDA receptor function in experimental settings. It is also relatively stable and easy to handle in the laboratory. However, 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its duration of action.
将来の方向性
There are several future directions for research on 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of the NMDA receptor in the pathophysiology of various psychiatric disorders, such as schizophrenia and depression. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide, as well as its potential toxicity and side effects.
合成法
The synthesis of 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide involves the reaction of 4-piperidone hydrochloride with 4-cyanopyridine followed by the addition of cyclohexylmagnesium bromide and subsequent reaction with propanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has also been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory.
特性
IUPAC Name |
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-19(7-6-16-4-2-1-3-5-16)22-18-10-14-23(15-11-18)20(25)17-8-12-21-13-9-17/h8-9,12-13,16,18H,1-7,10-11,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLWEGVOJYCKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)


![2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
![1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B6636055.png)
![3H-benzimidazol-5-yl-[4-(2,3-dimethylquinoxaline-6-carbonyl)piperazin-1-yl]methanone](/img/structure/B6636059.png)
![4-[4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636060.png)
![N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6636074.png)
![N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B6636082.png)
![N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide](/img/structure/B6636085.png)
![2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide](/img/structure/B6636109.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B6636125.png)